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Compound of Interest

Compound Name: LY3104607

Cat. No.: B608736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two G protein-coupled receptor 40

(GPR40) agonists, LY3104607 and TAK-875 (fasiglifam). Both compounds were developed for

the treatment of type 2 diabetes mellitus (T2DM), acting on the same molecular target to

enhance glucose-dependent insulin secretion. However, their developmental paths have

diverged significantly, with TAK-875's journey being halted due to safety concerns. This

document aims to present the available efficacy data, outline the experimental methodologies

used in key studies, and illustrate the underlying signaling pathways.

Efficacy Data Summary
A direct head-to-head clinical comparison of LY3104607 and TAK-875 is not available, as

LY3104607's development has been primarily detailed in preclinical studies, while TAK-875

progressed to Phase III clinical trials before its termination. The following tables summarize the

available efficacy data for each compound.
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Parameter Animal Model Dose
Route of
Administration

Key Findings

Glucose

Lowering
Rat Not specified Oral

Demonstrated

potent,

efficacious, and

durable dose-

dependent

reductions in

glucose levels

during glucose

tolerance tests

(GTT).[1][2][3]

Insulin Secretion Rat Not specified
In vitro (primary

islets)

Showed

functional

potency and

glucose-

dependent

insulin secretion

(GDIS).[1][2][3]

Table 2: Clinical Efficacy of TAK-875 (Fasiglifam) in Patients with Type 2 Diabetes
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Parameter
Study
Population

Dose Duration Key Findings

HbA1c

Reduction

Japanese

patients with

T2DM

25 mg once daily 24 weeks
-0.57% change

from baseline.[4]

50 mg once daily 24 weeks
-0.83% change

from baseline.[4]

Patients with

T2DM (not

responsive to

diet/metformin)

6.25 mg to 200

mg once daily
12 weeks

Significant

reductions in

HbA1c from

baseline across

all doses

compared to

placebo.[5]

Fasting Plasma

Glucose (FPG)

Japanese

patients with

T2DM

25 mg and 50

mg once daily
24 weeks

Significant

reductions from

baseline starting

from week 2.[4]

Hypoglycemia

Japanese

patients with

T2DM

25 mg and 50

mg once daily
24 weeks

Low risk, with

one event

reported in the

50 mg group.[4]

Patients with

T2DM (not

responsive to

diet/metformin)

6.25 mg to 200

mg once daily
12 weeks

Incidence of

hypoglycemic

events was

similar to

placebo and

significantly

lower than

glimepiride.[5]

Signaling Pathways and Mechanism of Action
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Both LY3104607 and TAK-875 are agonists of GPR40 (also known as Free Fatty Acid Receptor

1 or FFAR1), a receptor predominantly expressed on pancreatic β-cells. Activation of GPR40

by free fatty acids potentiates glucose-stimulated insulin secretion. Synthetic agonists like

LY3104607 and TAK-875 mimic this action.

TAK-875 has been characterized as an ago-allosteric modulator of FFAR1, suggesting it binds

to a site distinct from endogenous fatty acids and acts cooperatively with them. The primary

signaling pathway for GPR40 agonists involves the Gαq protein, leading to the activation of

phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol

(DAG). This cascade results in an increase in intracellular calcium levels, a key trigger for

insulin granule exocytosis.

Some GPR40 agonists, often referred to as "full agonists" or "ago-potentiating modulators

(AgoPAMs)," may also engage the Gαs signaling pathway, leading to an increase in cyclic AMP

(cAMP) and potentially stimulating the release of incretin hormones like GLP-1 from

enteroendocrine cells in the gut. TAK-875 is generally considered a partial agonist, primarily

signaling through the Gαq pathway. The specific signaling profile of LY3104607 has not been

as extensively detailed in publicly available literature.
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GPR40 Signaling Pathway for Insulin Secretion

Experimental Protocols
Detailed experimental protocols for the clinical trials of TAK-875 are extensive and can be

found in their respective publications. The preclinical studies for LY3104607 involved standard

in vitro and in vivo models. Below is a representative protocol for an oral glucose tolerance test

(OGTT) in rats, a key experiment for evaluating the in vivo efficacy of these compounds.

Representative Oral Glucose Tolerance Test (OGTT) Protocol in Rats

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or other relevant diabetic rat models

are commonly used.

Acclimatization: Animals are acclimatized to the housing conditions for at least one week

before the experiment.

Fasting: Rats are fasted overnight (approximately 12-16 hours) with free access to water.

Compound Administration: On the day of the experiment, a baseline blood sample is

collected (t= -30 or -60 min). The test compound (e.g., LY3104607 or TAK-875) or vehicle is

administered orally via gavage.

Glucose Challenge: At t=0 min, a glucose solution (typically 2 g/kg body weight) is

administered orally.

Blood Sampling: Blood samples are collected at various time points post-glucose challenge

(e.g., 15, 30, 60, 90, and 120 minutes). Blood is often collected from the tail vein.

Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the

overall glycemic control. Statistical analysis is performed to compare the compound-treated

groups with the vehicle control group.
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Start: Acclimatized Diabetic Rats
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Experimental Workflow for an Oral Glucose Tolerance Test
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Concluding Remarks
Both LY3104607 and TAK-875 have demonstrated efficacy as GPR40 agonists in preclinical

and/or clinical settings, respectively. TAK-875 showed robust glucose-lowering effects in

patients with T2DM. However, its development was terminated due to concerns about liver

safety, a factor that has cast a shadow over the development of other GPR40 agonists.[4]

Preclinical data for LY3104607 indicates its potential as a potent glucose-lowering agent. The

future development of GPR40 agonists will likely hinge on designing compounds with a

favorable safety profile, particularly concerning hepatotoxicity, while retaining the glucose-

dependent insulinotropic efficacy demonstrated by this class of molecules. Further research

and clinical trials are necessary to fully elucidate the therapeutic potential and long-term safety

of LY3104607 and other next-generation GPR40 agonists.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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